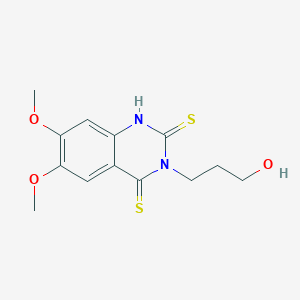
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 6,7-dimethoxyquinazoline-2,4-dione with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The dithione moiety can be reduced to form a dithiol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 3-(3-Oxopropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione.
Reduction: Formation of 3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithiol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dithione: Lacks the hydroxypropyl group but shares the core structure.
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure but with a dione moiety instead of dithione.
Uniqueness
3-(3-Hydroxypropyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dithione is unique due to the presence of both the hydroxypropyl and dithione groups, which confer distinct chemical and biological properties
Properties
CAS No. |
138400-09-6 |
|---|---|
Molecular Formula |
C13H16N2O3S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-6,7-dimethoxy-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C13H16N2O3S2/c1-17-10-6-8-9(7-11(10)18-2)14-13(20)15(12(8)19)4-3-5-16/h6-7,16H,3-5H2,1-2H3,(H,14,20) |
InChI Key |
HWLSOXQMKIAPLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=S)N(C(=S)N2)CCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


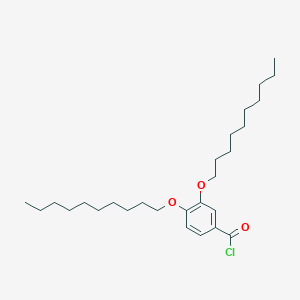
![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
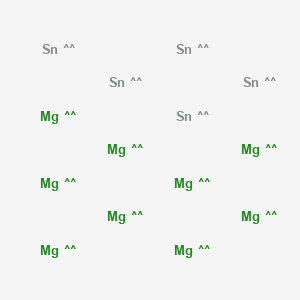
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
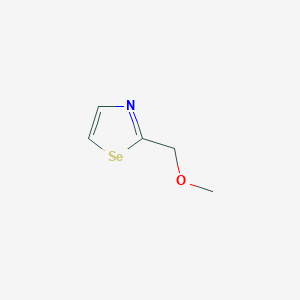
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
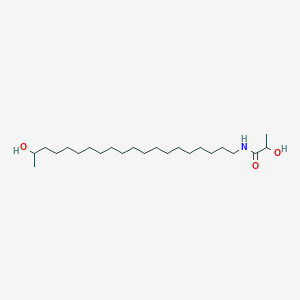
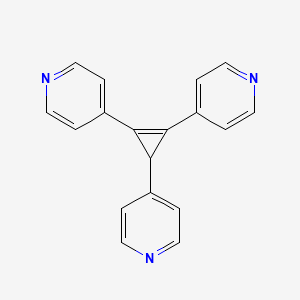
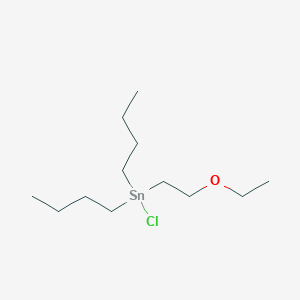
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
